5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]
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Overview
Description
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] is a complex organic compound known for its unique spiro structure, which consists of a fluorene moiety connected to an indeno[2,1-c]carbazole unit. This compound is of significant interest in the field of organic electronics due to its excellent photophysical properties and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] typically involves a multi-step process. One common method includes the cyclization of a precursor compound under specific conditions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] exerts its effects involves interactions with various molecular targets and pathways. In electronic applications, its spiro structure facilitates efficient charge transport and light emission. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in OLEDs and other electronic devices.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound with applications in organic electronics
Uniqueness
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] stands out due to its unique combination of a fluorene and indeno[2,1-c]carbazole moiety, which imparts superior thermal stability and photophysical properties compared to other spiro compounds .
Properties
Molecular Formula |
C31H19N |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
spiro[9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H19N/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)25-15-7-3-11-21(25)29-26(31)17-18-28-30(29)22-12-4-8-16-27(22)32-28/h1-18,32H |
InChI Key |
FWCHUYJODVTZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)NC8=CC=CC=C87 |
Origin of Product |
United States |
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